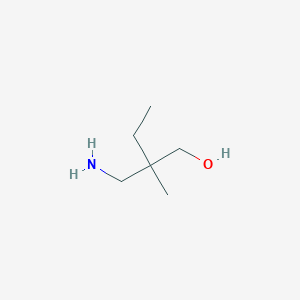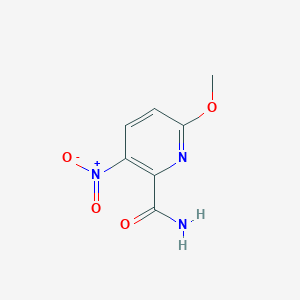![molecular formula C6H15NO2 B3231156 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol CAS No. 1314909-42-6](/img/structure/B3231156.png)
2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol
Descripción general
Descripción
“2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol” is an organic compound with the formula H2NC(CH3)2CH2OH . It is a colorless liquid that is classified as an alkanolamine . It is a useful buffer and a precursor to numerous other organic compounds .
Synthesis Analysis
Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3 .Chemical Reactions Analysis
This compound is a precursor to oxazolines via its reaction with acyl chlorides . Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine .Physical And Chemical Properties Analysis
The compound has a molar mass of 89.138 g·mol−1 . It has a density of 0.934 g/cm3 . The melting point is 30–31 °C (86–88 °F; 303–304 K) and the boiling point is 165.5 °C (329.9 °F; 438.6 K) . It is miscible in water and soluble in alcohols .Aplicaciones Científicas De Investigación
AMP has a wide range of applications in scientific research. It is used as a reagent in organic synthesis and as a catalyst in the manufacture of pharmaceuticals. It is also used in the synthesis of peptides, peptidomimetics, and other bioactive compounds. In addition, AMP is used in the study of enzyme kinetics, protein folding, and other biochemical processes.
Mecanismo De Acción
Target of Action
Similar compounds are often used in the formation of derivatives for gas chromatography analysis .
Biochemical Pathways
It’s worth noting that similar compounds are often used as absorbents for acidic gases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-ol . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMP is a useful reagent for laboratory experiments due to its low cost, availability, and ease of use. It is also relatively stable and soluble in water, making it suitable for use in aqueous solutions. However, it is volatile and can be toxic if inhaled or ingested in large amounts.
Direcciones Futuras
Future research on AMP could focus on its potential applications in drug design and development. Additionally, further studies could be conducted to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, research could be conducted to optimize the synthesis methods for AMP, in order to make it more cost effective and efficient.
Safety and Hazards
Propiedades
IUPAC Name |
2-(1-amino-2-methylpropan-2-yl)oxyethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(2,5-7)9-4-3-8/h8H,3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTTZFAXTLTTOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



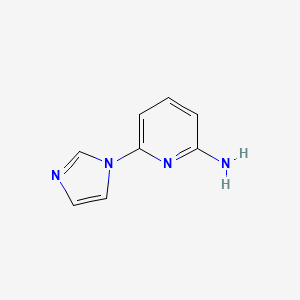
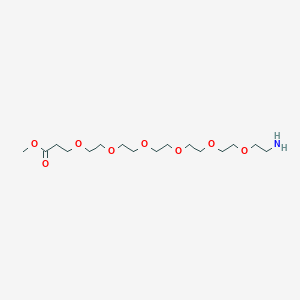


![N,N'-bis[(1S)-2-hydroxy-1-phenylethyl]-2,2-dimethylpropanediamide](/img/structure/B3231102.png)



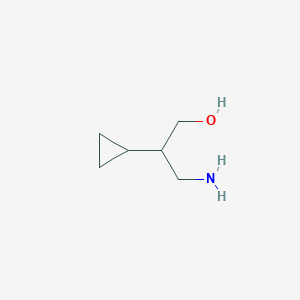
![1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride](/img/structure/B3231163.png)

